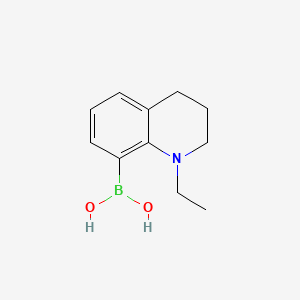
(1-ethyl-3,4-dihydro-2H-quinolin-8-yl)boronic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(1-ethyl-3,4-dihydro-2H-quinolin-8-yl)boronic acid is a boronic acid derivative that features a quinoline ring system. Boronic acids are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The quinoline moiety is a heterocyclic aromatic organic compound with a wide range of applications in medicinal chemistry due to its biological activity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-ethyl-3,4-dihydro-2H-quinolin-8-yl)boronic acid typically involves the formation of the quinoline ring followed by the introduction of the boronic acid group. One common method is the cyclization of an appropriate precursor, such as an aniline derivative, with an aldehyde or ketone under acidic conditions to form the quinoline ring. The boronic acid group can then be introduced via a borylation reaction using a boron reagent like bis(pinacolato)diboron in the presence of a palladium catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of robust purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(1-ethyl-3,4-dihydro-2H-quinolin-8-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The boronic acid group can be oxidized to form boronic esters or borates.
Reduction: Reduction reactions can convert the quinoline ring to its dihydro or tetrahydro derivatives.
Substitution: The boronic acid group can participate in nucleophilic substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or sodium perborate can be used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) are used in cross-coupling reactions.
Major Products
Oxidation: Boronic esters or borates.
Reduction: Dihydroquinoline or tetrahydroquinoline derivatives.
Substitution: Biaryl compounds in Suzuki-Miyaura reactions.
科学研究应用
(1-ethyl-3,4-dihydro-2H-quinolin-8-yl)boronic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the formation of biaryl compounds via Suzuki-Miyaura cross-coupling.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
作用机制
The mechanism of action of (1-ethyl-3,4-dihydro-2H-quinolin-8-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and as a sensor for saccharides. The quinoline moiety can interact with various biological targets, contributing to its potential therapeutic effects.
相似化合物的比较
Similar Compounds
Quinoline-8-boronic acid: Lacks the ethyl group but shares the quinoline and boronic acid functionalities.
(1-methyl-3,4-dihydro-2H-quinolin-8-yl)boronic acid: Similar structure with a methyl group instead of an ethyl group.
(1-ethyl-2,3-dihydro-1H-quinolin-8-yl)boronic acid: Similar structure but with different positions of the hydrogen atoms.
Uniqueness
(1-ethyl-3,4-dihydro-2H-quinolin-8-yl)boronic acid is unique due to the presence of the ethyl group, which can influence its chemical reactivity and biological activity. This compound’s specific structure allows for unique interactions in chemical reactions and potential biological applications.
属性
分子式 |
C11H16BNO2 |
|---|---|
分子量 |
205.06 g/mol |
IUPAC 名称 |
(1-ethyl-3,4-dihydro-2H-quinolin-8-yl)boronic acid |
InChI |
InChI=1S/C11H16BNO2/c1-2-13-8-4-6-9-5-3-7-10(11(9)13)12(14)15/h3,5,7,14-15H,2,4,6,8H2,1H3 |
InChI 键 |
CFXSSFBKAHWMGV-UHFFFAOYSA-N |
规范 SMILES |
B(C1=C2C(=CC=C1)CCCN2CC)(O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


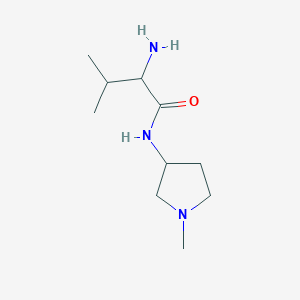
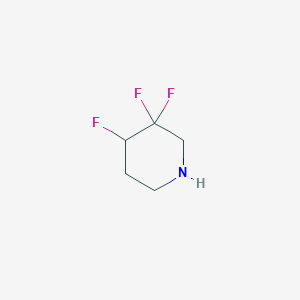
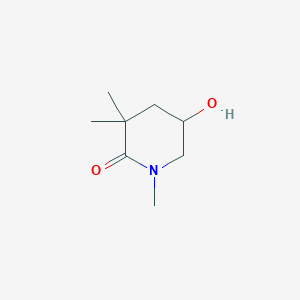
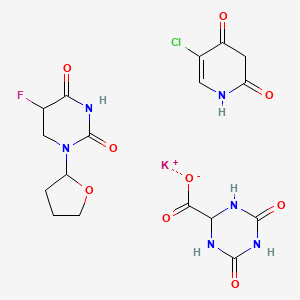
![2-[Methyl(phenylmethoxycarbonyl)amino]pent-4-enoic acid](/img/structure/B14787925.png)
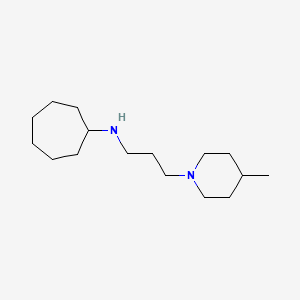
![Disodium;[5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentyl] phosphate;hydrate](/img/structure/B14787932.png)
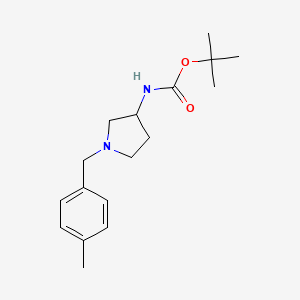
![2-amino-N-[(1-benzylpiperidin-4-yl)methyl]propanamide](/img/structure/B14787956.png)
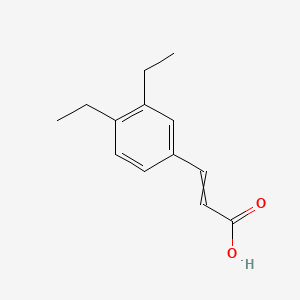
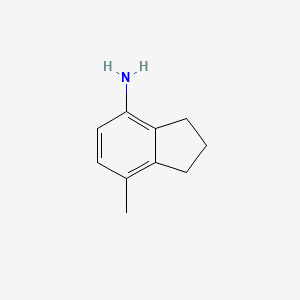
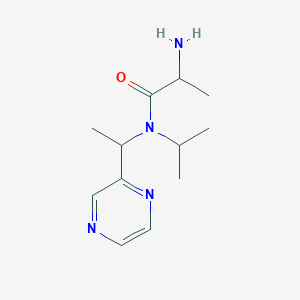

![sodium;6-[[3-(2-chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;N,N'-dibenzylethane-1,2-diamine](/img/structure/B14787986.png)
